molecular formula C59H84N18O14 B12389474 (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH

Cat. No.: B12389474
M. Wt: 1269.4 g/mol
InChI Key: BLCLNMBMMGCOAS-AGWWGSAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). LHRH is a decapeptide hormone responsible for the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. The modifications in this compound enhance its stability and biological activity, making it a valuable compound for scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its effects on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for hormone-related disorders, such as prostate cancer and endometriosis.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.

Mechanism of Action

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling events, leading to the release of luteinizing hormone and follicle-stimulating hormone. The modifications in the peptide enhance its receptor affinity and resistance to enzymatic degradation, resulting in prolonged biological activity.

Comparison with Similar Compounds

Similar Compounds

    Gonadorelin: A natural LHRH analog with similar biological activity but lower stability.

    Leuprolide: A synthetic LHRH analog with modifications that increase its potency and duration of action.

    Triptorelin: Another synthetic LHRH analog with enhanced receptor affinity and therapeutic applications.

Uniqueness

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH is unique due to its specific modifications, which confer increased stability and biological activity compared to other LHRH analogs. These properties make it a valuable tool for research and therapeutic applications, particularly in the study and treatment of hormone-related disorders.

Properties

Molecular Formula

C59H84N18O14

Molecular Weight

1269.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44+,45+,46-/m0/s1

InChI Key

BLCLNMBMMGCOAS-AGWWGSAASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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